Superior Scaffold for BTK Inhibition Compared to [4,5-b] Isomer
An imidazo[4,5-c]pyridine-based inhibitor exhibits significantly higher activity against Bruton's tyrosine kinase (BTK) compared to its direct regioisomer, the imidazo[4,5-b]pyridine scaffold [1]. This is a key differentiator, as the [4,5-b] isomer is a common alternative in medicinal chemistry, but this data demonstrates the clear superiority of the [4,5-c] core for targeting BTK. The SAR study specifically highlights this unexpected and advantageous divergence in activity between the two isomeric scaffolds [1].
| Evidence Dimension | Inhibitory activity against BTK |
|---|---|
| Target Compound Data | Significantly higher activity |
| Comparator Or Baseline | Imidazo[4,5-b]pyridine isomer |
| Quantified Difference | Significantly higher (exact fold-change not provided) |
| Conditions | BTK inhibition assay (context from SAR study of trisubstituted derivatives) |
Why This Matters
For researchers targeting BTK, selecting the [4,5-c]pyridine core over the [4,5-b]pyridine core is a critical, evidence-based decision that can significantly improve the potency of lead compounds.
- [1] Krajčovičová S, Jorda R, Vanda D, Soural M, Kryštof V. 1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase. Eur J Med Chem. 2021;211:113094. View Source
